2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine
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Overview
Description
2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a sulfanyl group, along with two phenyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine typically involves the coupling of 5-methyl-2-pyridinethiol with 4,6-diphenylpyridine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and reduce production costs. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Scientific Research Applications
2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine-based structure and exhibit a range of biological activities, including antioxidant, antimicrobial, and antitumor properties.
Pyrimidine Derivatives: These compounds also feature a pyridine ring and are known for their diverse pharmacological activities, such as antifibrotic and antitumor effects.
Uniqueness: 2-[(5-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine is unique due to the presence of both a sulfanyl group and two phenyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62219-34-5 |
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Molecular Formula |
C23H18N2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)sulfanyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C23H18N2S/c1-17-12-13-22(24-16-17)26-23-15-20(18-8-4-2-5-9-18)14-21(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
VUHNGPLVISKNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)SC2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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